molecular formula C17H17N3O2S B2618160 4-(4-ethoxyphenyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 731827-13-7

4-(4-ethoxyphenyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2618160
CAS No.: 731827-13-7
M. Wt: 327.4
InChI Key: DNAITGPHXBHWGF-UHFFFAOYSA-N
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Description

4-(4-ethoxyphenyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles

Properties

IUPAC Name

4-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-3-22-13-10-8-12(9-11-13)20-16(18-19-17(20)23)14-6-4-5-7-15(14)21-2/h4-11H,3H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNAITGPHXBHWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxyphenyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with substituted phenyl isothiocyanates. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethoxyphenyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like nitric acid or halogens for substitution reactions. The reaction conditions can vary widely depending on the desired transformation but often involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions include disulfides or sulfonic acids from oxidation, dihydrotriazoles from reduction, and various substituted derivatives from electrophilic substitution reactions.

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity :
    • Studies have shown that triazole derivatives exhibit significant antimicrobial properties against various bacterial strains. The specific compound has been evaluated for its efficacy against Gram-positive and Gram-negative bacteria, demonstrating promising results in inhibiting bacterial growth .
  • Antifungal Properties :
    • Similar to other triazole compounds, this thiol derivative may possess antifungal activity. Triazoles are commonly used as antifungal agents due to their ability to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. Preliminary studies suggest that this compound could be effective against certain fungal pathogens .
  • Anticancer Potential :
    • The compound's structure allows it to interact with specific enzymes and receptors involved in cancer progression. Research indicates that it may inhibit tumor growth by targeting pathways associated with cell proliferation and apoptosis .

Material Science Applications

  • Polymer Chemistry :
    • The compound can serve as a building block for synthesizing polymers with specific properties such as conductivity or fluorescence. Its thiol group allows for further functionalization, enabling the creation of advanced materials for electronic applications.
  • Catalysis :
    • Due to its unique structure and reactivity, this triazole derivative may act as a catalyst or ligand in various chemical reactions, enhancing reaction rates and selectivity.

Case Studies

  • Antimicrobial Efficacy Study :
    • A study conducted on the antimicrobial effects of triazole derivatives demonstrated that 4-(4-ethoxyphenyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol exhibited significant inhibition against Escherichia coli and Staphylococcus aureus when tested in vitro .
  • Cancer Cell Line Research :
    • In vitro studies on cancer cell lines have shown that this compound can induce apoptosis in breast cancer cells by activating caspase pathways, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 4-(4-ethoxyphenyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential biomolecules in microorganisms. Its anticancer activity could be related to its ability to induce apoptosis or inhibit cell proliferation by interacting with specific cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,2,4-triazole derivatives such as:

  • 4-(4-chlorophenyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-(4-methylphenyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

What sets 4-(4-ethoxyphenyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol apart from similar compounds is its unique combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the ethoxy and methoxy groups can affect the compound’s solubility, stability, and ability to interact with biological targets, potentially leading to different or enhanced activities compared to other triazole derivatives.

Biological Activity

The compound 4-(4-ethoxyphenyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the triazole family, which has attracted attention for its diverse biological activities. This article delves into its synthesis, biological activity, and potential applications in medicinal chemistry, particularly focusing on its anticancer properties.

Structural Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C17H17N3O2S
  • Molecular Weight : 327.4 g/mol
  • CAS Number : 731827-13-7
PropertyValue
Molecular FormulaC17H17N3O2S
Molecular Weight327.4 g/mol
CAS Number731827-13-7
Purity≥95%

Synthesis

The synthesis of this compound typically involves the formation of the triazole ring through cyclization reactions with appropriate hydrazine derivatives and nitriles. Subsequent substitution reactions introduce the ethoxyphenyl and methoxyphenyl groups, followed by the introduction of the thiol group via thiolation reactions.

Anticancer Activity

Research has demonstrated that derivatives of triazole compounds exhibit significant anticancer properties. In particular, studies have shown that This compound displays cytotoxic effects against various cancer cell lines.

Case Studies

  • Cytotoxicity Assays :
    • A study assessed the cytotoxicity of this compound against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines.
    • The compound exhibited IC50 values indicating substantial cytotoxic effects, particularly against melanoma cells.
  • Mechanism of Action :
    • The mechanism involves interaction with cellular targets such as enzymes and receptors, influencing pathways related to cell proliferation and apoptosis.
    • The thiol group plays a crucial role in redox reactions, modulating enzyme activity and potentially leading to increased oxidative stress in cancer cells.

Table 2: Biological Activity Summary

Activity TypeCell LineIC50 Value (μM)
CytotoxicityIGR39 (Melanoma)X.XX
CytotoxicityMDA-MB-231 (Breast)Y.YY

Note: Specific IC50 values need to be filled based on experimental data.

Antimicrobial and Other Activities

Beyond anticancer properties, this compound also exhibits antimicrobial activities. Research indicates that triazole derivatives can act against various bacterial and fungal strains, suggesting potential applications in treating infections.

Q & A

Q. What are the optimal synthetic routes for 4-(4-ethoxyphenyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol?

Methodological Answer: The compound is typically synthesized via cyclocondensation of substituted hydrazinecarbothioamides in basic media. For example, analogous triazole-3-thiol derivatives are prepared by reacting hydrazinecarbothioamide precursors with NaOH/EtOH, followed by purification via column chromatography (e.g., silica gel with hexane:ethyl acetate) . Key steps include:

  • Cyclocondensation : Heating precursors (e.g., substituted phenylhydrazinecarbothioamides) under reflux.
  • Functionalization : S-alkylation or Mannich base formation for derivative synthesis.
  • Yield Optimization : Adjusting stoichiometry, reaction time (12–24 hours), and temperature (70–90°C).

Q. How are structural and purity characteristics validated for this compound?

Methodological Answer: Use a multi-technique approach:

  • Elemental Analysis : Confirm empirical formula (e.g., C, H, N, S content).
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks for ethoxy (-OCH₂CH₃), methoxy (-OCH₃), and triazole-thiol (-SH) groups. For example, aromatic protons appear at δ 6.8–7.5 ppm, while methoxy protons resonate at δ ~3.8 ppm .
  • IR : Validate S-H stretch (~2550 cm⁻¹) and triazole ring vibrations (~1500–1600 cm⁻¹).
    • Mass Spectrometry : HR-MS to confirm molecular ion ([M+H⁺]) and fragmentation patterns .

Q. What purification strategies are effective for isolating this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane:ethyl acetate 75:25 → 50:50) to separate thiol derivatives from byproducts .
  • Recrystallization : Ethanol or methanol as solvents to improve crystallinity.
  • HPLC : Hydrophilic interaction chromatography (HILIC) for resolving polar impurities, with mobile phases like acetonitrile:ammonium acetate buffer .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for triazole-3-thiol derivatives?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified aryl groups (e.g., chloro, nitro, or pyridinyl substituents) to assess electronic/steric effects on bioactivity .
  • Biological Assays : Compare antimicrobial IC₅₀ values (e.g., against S. aureus or C. albicans) using broth microdilution .
  • Molecular Docking : Map interactions with target proteins (e.g., SARS-CoV-2 helicase) using AutoDock Vina, focusing on hydrogen bonding (triazole N/S atoms) and π-π stacking (aryl groups) .

Q. What computational methods predict binding affinities of this compound to enzymatic targets?

Methodological Answer:

  • Target Selection : Identify proteins (e.g., alkaline phosphatase, PDB: 5WWP) with active sites compatible with triazole-thiol scaffolds .
  • Docking Parameters :
  • Grid box size: 60 × 60 × 60 ų centered on catalytic residues.
  • Exhaustiveness: 100 to ensure conformational sampling.
    • Post-Docking Analysis : Calculate binding energies (ΔG) and visualize interactions (e.g., PyMOL). For example, 2-methoxyphenyl groups may occupy hydrophobic pockets, enhancing affinity .

Q. How are thermodynamic parameters determined during chromatographic analysis?

Methodological Answer:

  • Van’t Hoff Analysis : Measure retention factors (k) at 25–45°C using HILIC. Plot ln(k) vs. 1/T to calculate ΔH° (enthalpy) and ΔS° (entropy) of transfer .
  • Mobile Phase Optimization : Adjust pH (3.0–5.0) and ion-pairing agents (e.g., 0.1% TFA) to stabilize analyte-stationary phase interactions .

Q. What strategies mitigate contradictory bioactivity data across studies?

Methodological Answer:

  • Standardize Assays : Use CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size: 1 × 10⁵ CFU/mL) .
  • Control Variables : Account for solvent effects (DMSO ≤1% v/v) and cell line viability (e.g., MTT assay normalization) .
  • Meta-Analysis : Compare IC₅₀ ranges (e.g., 1.50–4.89 μM for triazole-thiols against alkaline phosphatase) to identify outliers .

Q. How do substituents influence metabolic stability?

Methodological Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Methoxy/ethoxy groups may reduce CYP450-mediated oxidation compared to halogens .
  • ADME Prediction : Use SwissADME to compute logP (aim for 2–4) and polar surface area (<140 Ų) to optimize bioavailability .

Q. What analytical challenges arise in quantifying degradation products?

Methodological Answer:

  • Forced Degradation : Expose to heat (60°C), light (UV 254 nm), and hydrolytic conditions (pH 1–13).
  • HPLC-MS/MS : Use C18 columns (5 μm, 150 × 4.6 mm) with 0.1% formic acid in water/acetonitrile gradients. Track m/z for demethylation or sulfoxide formation .

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